SMN-C3 is classified as a splicing modulator and is structurally related to other compounds in the SMN-C series, including SMN-C2 and risdiplam. These compounds are designed to interact with specific RNA sequences and structures, particularly those involved in splicing regulation. The development of SMN-C3 arose from efforts to find effective therapeutic agents for spinal muscular atrophy by improving the splicing efficiency of SMN2 pre-mRNA .
The synthesis of SMN-C3 involves several organic chemistry techniques, including:
The specific synthetic pathway has not been disclosed in detail in available literature, but it likely follows established protocols for similar small molecules targeting RNA splicing .
SMN-C3's molecular structure features distinct functional groups that enable its interaction with RNA. The precise 3D conformation is crucial for its binding affinity and specificity towards the SMN2 pre-mRNA. Computational modeling techniques, such as molecular dynamics simulations, help predict its binding interactions with RNA structures, particularly those containing exonic splicing enhancers .
Relevant data regarding its molecular weight, solubility, and stability under physiological conditions are critical for understanding its behavior in biological systems. For instance, studies have shown that SMN-C3 exhibits a favorable permeability profile, which enhances its potential therapeutic efficacy .
SMN-C3 participates in specific chemical interactions with RNA targets. These interactions primarily involve:
The compound's mechanism involves modulating the splicing machinery by promoting the inclusion of exon 7 in SMN2 pre-mRNA through its binding to specific RNA sequences .
The mechanism by which SMN-C3 enhances splicing involves several steps:
Experimental data indicate that SMN-C3 can significantly increase exon 7 inclusion rates compared to controls, highlighting its potential as a therapeutic agent for spinal muscular atrophy .
The physical properties of SMN-C3 include:
Chemical properties include stability under physiological pH conditions and resistance to enzymatic degradation, which are vital for its efficacy as a therapeutic agent .
SMN-C3 has significant potential applications in biomedical research and therapy:
Ongoing clinical trials are assessing its safety and efficacy in human subjects, aiming to establish it as a viable treatment option for spinal muscular atrophy .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3